

# Application Notes and Protocols for AS2863619 in Experimental Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] It has demonstrated significant therapeutic potential in preclinical experimental models of autoimmune diseases by promoting the conversion of conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs).[2][3] This induction of Tregs is crucial for suppressing aberrant immune responses that drive autoimmune pathologies. AS2863619 accomplishes this through a unique mechanism that is dependent on IL-2 and T-cell receptor (TCR) stimulation but independent of TGF- $\beta$ , a cytokine commonly used to generate Tregs in vitro.[1] The targeted inhibition of CDK8/19 by AS2863619 enhances the activation of STAT5, a key transcription factor for the Foxp3 gene, thereby promoting the differentiation of antigen-specific effector and memory T cells into functional Tregs.[2]

These application notes provide a comprehensive overview of the use of AS2863619 in various experimental autoimmune disease models, including detailed protocols and quantitative data to facilitate the design and execution of further preclinical research.

## **Mechanism of Action**

AS2863619 selectively inhibits CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8/19 phosphorylates a serine residue on STAT5, which inhibits its activity and subsequent binding to the Foxp3 gene



locus. By inhibiting CDK8/19, AS2863619 prevents this negative regulation, leading to enhanced tyrosine phosphorylation and activation of STAT5. Activated STAT5 then translocates to the nucleus and binds to the conserved non-coding sequence (CNS0) region of the Foxp3 locus, inducing its expression and promoting the differentiation of Tconv cells into Foxp3+ Tregs.



Click to download full resolution via product page

Caption: Mechanism of AS2863619 in promoting Treg differentiation.

# **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative data for AS2863619.

Table 1: In Vitro Activity of AS2863619



| Parameter                      | Value          | Cell Type/Assay                        | Reference |
|--------------------------------|----------------|----------------------------------------|-----------|
| CDK8 IC50                      | 0.61 nM        | Biochemical Assay                      |           |
| CDK19 IC50                     | 4.28 nM        | Biochemical Assay                      |           |
| Foxp3 Induction EC50           | 32.5 nM        | Mouse Naïve CD4+ T cells               |           |
| STAT5 Serine Phosphorylation   | ~60% reduction | Mouse CD4+ T cells<br>(1 μM AS2863619) | •         |
| STAT5 Tyrosine Phosphorylation | ~60% increase  | Mouse CD4+ T cells<br>(1 μM AS2863619) | -         |

Table 2: In Vivo Efficacy of AS2863619 in a Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter                       | Vehicle Control | AS2863619 (30<br>mg/kg, p.o.) | Reference |
|---------------------------------|-----------------|-------------------------------|-----------|
| Mean Clinical Score<br>(Day 20) | ~3.5            | ~1.5                          |           |
| KLRG1+ Foxp3+ cells in dLN (%)  | ~2%             | ~8%                           | -         |
| Th17 cells in dLN (%)           | ~1.5%           | ~0.5%                         | _         |

Table 3: In Vivo Efficacy of AS2863619 in a Non-Obese Diabetic (NOD) Mouse Model



| Parameter                      | Vehicle Control | AS2863619 (30<br>mg/kg, p.o.) | Reference |
|--------------------------------|-----------------|-------------------------------|-----------|
| Diabetes Incidence<br>(%)      | ~80%            | ~20%                          |           |
| KLRG1+ Foxp3+ cells in pLN (%) | ~1%             | ~5%                           | -         |
| Th1 cells in pLN (%)           | ~10%            | ~4%                           | -         |

Table 4: In Vivo Efficacy of AS2863619 in a Delayed-Type Hypersensitivity (DTH) Model

| Parameter                         | Vehicle<br>Control | AS2863619 (30<br>mg/kg, p.o.) | Dexamethason<br>e | Reference |
|-----------------------------------|--------------------|-------------------------------|-------------------|-----------|
| Ear Swelling<br>(mm)              | ~0.25              | ~0.1                          | ~0.05             |           |
| Foxp3+ cells in dLN (%)           | ~10%               | ~20%                          | ~10%              |           |
| KLRG1+ Foxp3+<br>cells in dLN (%) | ~1%                | ~4%                           | ~1%               | -         |

# Experimental Protocols In Vitro Induction of Foxp3+ Tregs from Naïve CD4+ T cells

This protocol describes the in vitro generation of Foxp3+ Tregs from mouse naïve CD4+ T cells using AS2863619.

#### Materials:

- AS2863619 (dissolved in DMSO)
- Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)



- T-cell depleted splenocytes (as antigen-presenting cells, APCs)
- Ovalbumin (OVA) peptide (for DO11.10 TCR transgenic T cells)
- Anti-CD3 and anti-CD28 antibodies
- Recombinant mouse IL-2
- Complete RPMI-1640 medium
- 96-well round-bottom plates

#### Protocol:

- Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice (e.g., C57BL/6 or BALB/c) using a commercially available isolation kit. For antigen-specific induction, use T cells from DO11.10 TCR transgenic mice.
- Plate 2 x 10<sup>5</sup> naïve CD4+ T cells per well in a 96-well round-bottom plate.
- For polyclonal stimulation, coat the wells with anti-CD3 (e.g., 1  $\mu$ g/ml) and add soluble anti-CD28 (e.g., 1  $\mu$ g/ml). For antigen-specific stimulation of DO11.10 T cells, add 4 x 10^4 T-cell depleted splenocytes and 5  $\mu$ M OVA peptide.
- Add recombinant mouse IL-2 to a final concentration of 100 U/ml.
- Add AS2863619 to the desired final concentration (e.g., a dose-response from 10 nM to 1 μM). Include a vehicle control (DMSO).
- Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
- After incubation, harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a commercial Foxp3 staining kit.
- Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.





Click to download full resolution via product page

Caption: Workflow for in vitro Treg induction with AS2863619.



# Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice and treatment with AS2863619.

#### Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis Toxin (PT)
- AS2863619 (formulated for oral gavage)
- Vehicle control for oral gavage

#### Protocol:

- On day 0, immunize mice subcutaneously at two sites on the flank with 100 μl of an emulsion containing 100 μg of MOG35-55 in CFA.
- On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
- Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control from the day
  of immunization or at the onset of clinical signs.
- Monitor the mice daily for clinical signs of EAE and body weight. Score the clinical signs using a standard 0-5 scale (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
- At the end of the experiment (e.g., day 20-25), sacrifice the mice and harvest spleens, draining lymph nodes, and spinal cords.
- Analyze immune cell populations (e.g., Th1, Th17, Tregs) in the lymphoid organs by flow cytometry.



 Assess inflammation and demyelination in the spinal cord by histology (e.g., H&E and Luxol Fast Blue staining).

# Non-Obese Diabetic (NOD) Mouse Model

This protocol describes the use of AS2863619 to prevent the spontaneous development of autoimmune diabetes in NOD mice.

#### Materials:

- Female NOD/ShiLtJ mice (4-5 weeks old)
- AS2863619 (formulated for oral gavage)
- Vehicle control for oral gavage
- Blood glucose meter and test strips

#### Protocol:

- Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control to prediabetic female NOD mice (e.g., starting at 5 weeks of age).
- Monitor blood glucose levels weekly. A mouse is considered diabetic after two consecutive readings of >250 mg/dl.
- Monitor the incidence of diabetes in each group over time (e.g., up to 30 weeks of age).
- At the end of the study, or at predetermined time points, sacrifice the mice and harvest pancreata and pancreatic lymph nodes.
- Assess insulitis in the pancreas by histology (H&E staining).
- Analyze immune cell populations in the pancreatic lymph nodes by flow cytometry.

# **Delayed-Type Hypersensitivity (DTH) Model**

This protocol describes the induction of a DTH response to ovalbumin (OVA) and treatment with AS2863619.



#### Materials:

- BALB/c mice
- Ovalbumin (OVA)
- Complete Freund's Adjuvant (CFA)
- AS2863619 (formulated for oral gavage)
- Vehicle control for oral gavage
- Dexamethasone (as a positive control)
- Caliper for measuring ear thickness

#### Protocol:

- On day 0, sensitize mice by subcutaneous injection at the base of the tail with 100 μg of OVA emulsified in CFA.
- Begin daily oral administration of AS2863619 (e.g., 30 mg/kg), vehicle, or dexamethasone.
- On day 7, measure the baseline thickness of both ears.
- Challenge the mice by injecting 20 μg of OVA in saline into the right ear pinna. Inject saline alone into the left ear as a control.
- Measure the ear thickness of both ears 24 and 48 hours after the challenge.
- The DTH response is calculated as the change in ear thickness of the OVA-injected ear compared to the saline-injected ear or the pre-challenge measurement.
- After the final measurement, sacrifice the mice and harvest the draining (auricular) lymph nodes for flow cytometric analysis of T cell populations.





Click to download full resolution via product page

Caption: General workflow for in vivo studies with AS2863619.

# **Conclusion**

AS2863619 represents a promising therapeutic candidate for autoimmune diseases due to its novel mechanism of action in promoting the generation of antigen-specific Foxp3+ Tregs. The provided data and protocols offer a solid foundation for researchers to further investigate the potential of AS2863619 in various preclinical models of autoimmunity. Careful consideration of the experimental design, including appropriate controls and endpoint analyses, will be crucial for advancing our understanding of this compound's therapeutic utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. immune-system-research.com [immune-system-research.com]
- 2. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AS2863619 in Experimental Autoimmune Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2896920#as2863619-in-experimental-models-of-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com